1,6,7,8-Tetrachlorodibenzofuran
Overview
Description
1,6,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes involving chlorine, such as waste incineration and the production of chlorinated chemicals .
Preparation Methods
1,6,7,8-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in various industrial processes. These processes include the combustion of chlorinated organic materials and the production of chlorinated pesticides. The formation of this compound can occur under conditions such as high temperatures (above 150°C), alkaline environments, and exposure to UV light .
Chemical Reactions Analysis
1,6,7,8-Tetrachlorodibenzofuran can undergo several types of chemical reactions, including:
Oxidation: This compound can react with hydrogen peroxide, leading to the formation of various oxidation products.
Reduction: Although less common, reduction reactions can also occur, typically involving the removal of chlorine atoms.
Substitution: Nucleophilic aromatic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Scientific Research Applications
1,6,7,8-Tetrachlorodibenzofuran has been studied extensively due to its environmental impact and toxicity. Some of its applications in scientific research include:
Environmental Chemistry: Studying the degradation and transformation of this compound in the environment helps understand the behavior of persistent organic pollutants.
Photocatalysis: Investigating the use of photocatalysts, such as titanium-based catalysts, for the degradation of this compound in contaminated environments.
Mechanism of Action
The toxicity of 1,6,7,8-Tetrachlorodibenzofuran is primarily due to its ability to bind to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of various genes involved in xenobiotic metabolism, resulting in toxic effects such as immunotoxicity, carcinogenicity, and endocrine disruption .
Comparison with Similar Compounds
1,6,7,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans (PCDFs) family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another member of the PCDF family with similar toxicological properties.
Polychlorinated Dibenzodioxins (PCDDs): These compounds share similar structures and toxicological profiles with PCDFs.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity.
Properties
IUPAC Name |
1,6,7,8-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMOXYETDLOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232546 | |
Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-33-0 | |
Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ7165USY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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